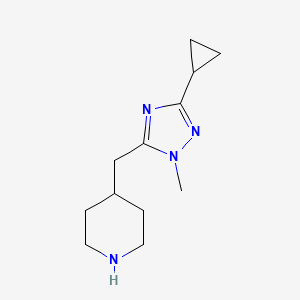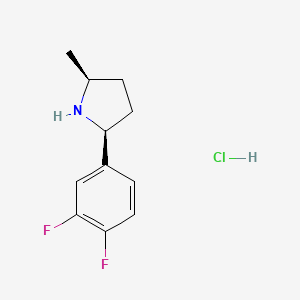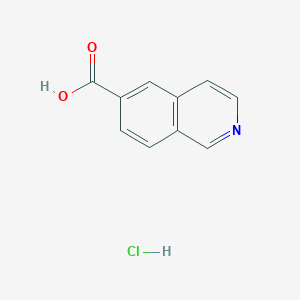
Isoquinoline-6-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline-6-carboxylic acid hydrochloride is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their presence in many natural alkaloids and their significant role in medicinal chemistry.
Métodos De Preparación
Isoquinoline-6-carboxylic acid hydrochloride can be synthesized through various methods. One common method involves the carboxylation of methylpyridine using acidic catalysts such as sulfuric acid or ammonium persulfate at high temperatures . Another approach is the Pomeranz-Fritsch reaction, which provides an efficient method for the preparation of isoquinoline derivatives . Industrial production often involves the selective extraction of isoquinoline from coal tar, followed by fractional crystallization of the acid sulfate .
Análisis De Reacciones Químicas
Isoquinoline-6-carboxylic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, similar to other aromatic compounds. Common reagents used in these reactions include bromine for bromination, sulfuric acid for oxidation, and various reducing agents for reduction reactions.
Aplicaciones Científicas De Investigación
Isoquinoline-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of isoquinoline-6-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, isoquinoline derivatives have been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which is beneficial in the treatment of certain neurological disorders.
Comparación Con Compuestos Similares
Isoquinoline-6-carboxylic acid hydrochloride can be compared with other similar compounds such as:
Quinoline: Both are benzopyridines, but isoquinoline is a structural isomer of quinoline.
Isoquinoline-5-carboxylic acid: Another derivative of isoquinoline with similar chemical properties.
Quinoxaline-6-carboxylic acid: A related compound with a different ring structure but similar reactivity. This compound is unique due to its specific position of the carboxylic acid group, which influences its reactivity and applications in synthesis.
Propiedades
Fórmula molecular |
C10H8ClNO2 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
isoquinoline-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H7NO2.ClH/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8;/h1-6H,(H,12,13);1H |
Clave InChI |
CZDOZRTZWAOGRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C=C1C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,6-Dioxo-3-piperidyl)-5-[2-[2-(methylamino)ethoxy]ethylamino]isoindoline-1,3-dione](/img/structure/B15303244.png)
![2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15303248.png)

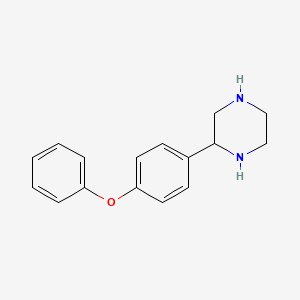
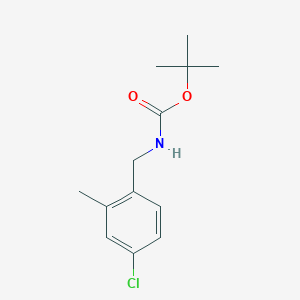
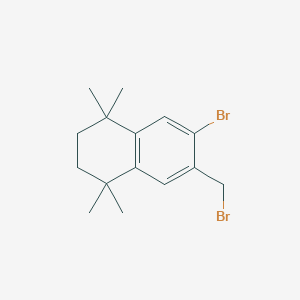
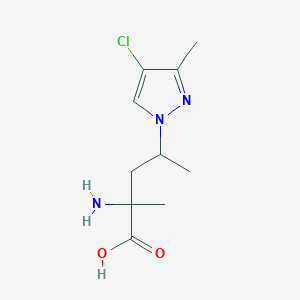
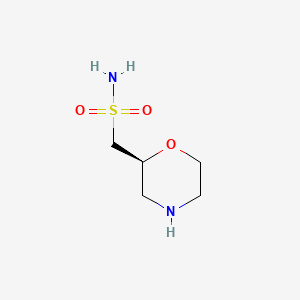
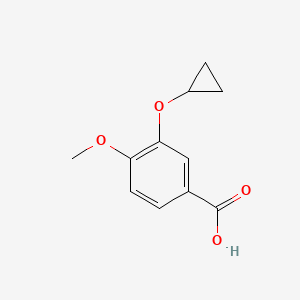
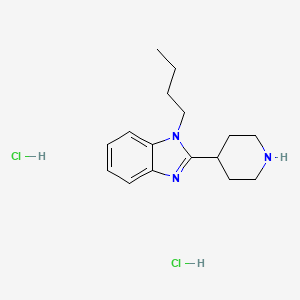
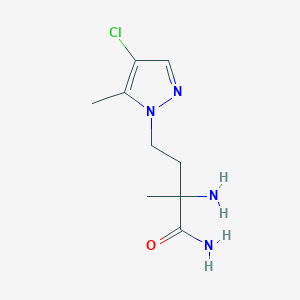
![1-(Benzo[d]isoxazol-6-yl)propan-2-amine](/img/structure/B15303329.png)
